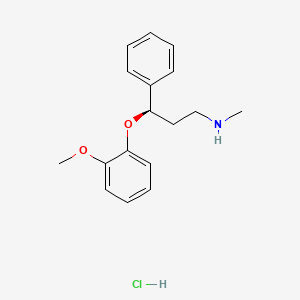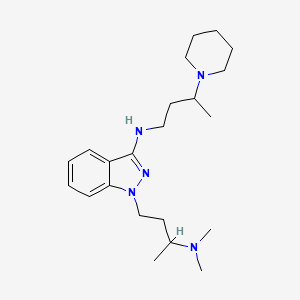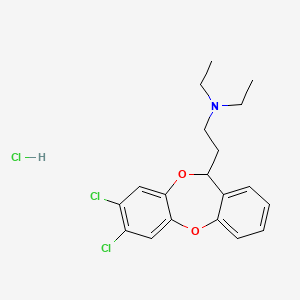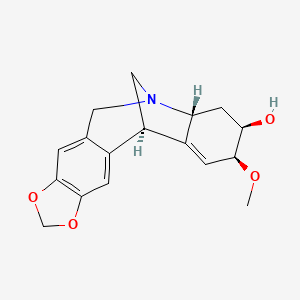
(+)-Coccinine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Coccinine is a naturally occurring alkaloid found in certain plant species It is known for its unique chemical structure and potential biological activities Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Coccinine involves several steps, starting from readily available starting materials. One common synthetic route includes the use of specific reagents and catalysts to achieve the desired chemical transformations. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The choice of raw materials and optimization of reaction conditions are crucial for scaling up the production while minimizing waste and environmental impact.
化学反应分析
Types of Reactions
(+)-Coccinine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The choice of solvent and catalyst can also significantly impact the reaction outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can lead to the formation of new compounds with different functional groups.
科学研究应用
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules and as a model compound for studying reaction mechanisms.
Biology: Researchers investigate its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: (+)-Coccinine is explored for its therapeutic potential, including its ability to interact with specific molecular targets in the body.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of (+)-Coccinine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function and signaling.
相似化合物的比较
(+)-Coccinine can be compared with other similar alkaloids in terms of its chemical structure and biological activity. Some similar compounds include:
(-)-Coccinine: The enantiomer of this compound, which may have different biological activities due to its distinct stereochemistry.
Berberine: Another alkaloid with similar structural features and potential therapeutic applications.
Sanguinarine: An alkaloid known for its antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific chemical structure and the particular biological activities it exhibits, which may differ from those of other similar compounds.
属性
CAS 编号 |
212645-13-1 |
|---|---|
分子式 |
C17H19NO4 |
分子量 |
301.34 g/mol |
IUPAC 名称 |
(1R,13R,15R,16S)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraen-15-ol |
InChI |
InChI=1S/C17H19NO4/c1-20-15-4-11-12-7-18(13(11)5-14(15)19)6-9-2-16-17(3-10(9)12)22-8-21-16/h2-4,12-15,19H,5-8H2,1H3/t12-,13-,14-,15+/m1/s1 |
InChI 键 |
MKYLOMHWHWEFCT-TUVASFSCSA-N |
手性 SMILES |
CO[C@H]1C=C2[C@@H](C[C@H]1O)N3C[C@@H]2C4=CC5=C(C=C4C3)OCO5 |
规范 SMILES |
COC1C=C2C(CC1O)N3CC2C4=CC5=C(C=C4C3)OCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


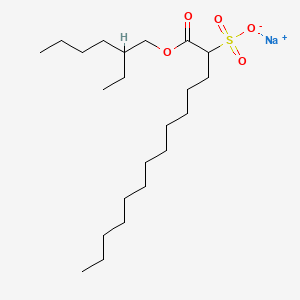
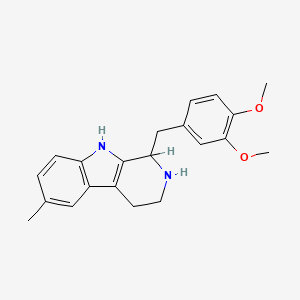
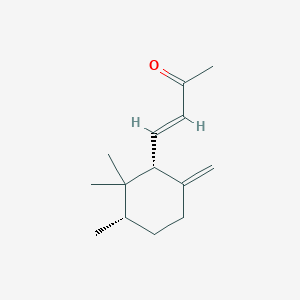
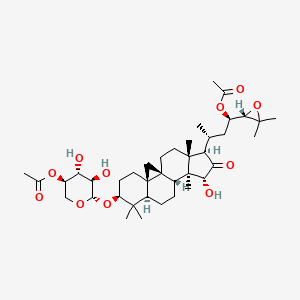

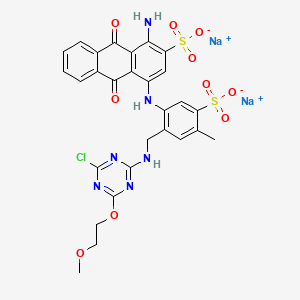


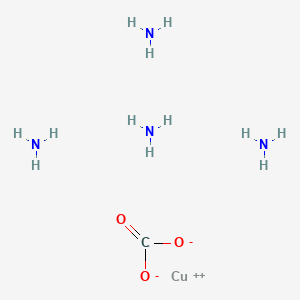
![N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid](/img/structure/B12777451.png)
